2,3-Dimethoxy-3-phenylacrylic acid
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(Z)-2,3-dimethoxy-3-phenylprop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-14-9(10(15-2)11(12)13)8-6-4-3-5-7-8/h3-7H,1-2H3,(H,12,13)/b10-9- |
InChI Key |
DEUFHLFQPMURDV-KTKRTIGZSA-N |
Isomeric SMILES |
CO/C(=C(/C(=O)O)\OC)/C1=CC=CC=C1 |
Canonical SMILES |
COC(=C(C(=O)O)OC)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 3,4-Dimethoxycinnamic acid
3,4-Dimethoxycinnamic acid can be synthesized through the Knoevenagel-Doebner-Stobbe reaction using veratraldehyde and malonic acid.
Procedure: Aromatic aldehyde (500 mg, 1.0 equiv) and malonic acid (981 mg, 2.0 equiv) are combined with 1,4-diazabicyclo[2.2.2]octane (DABCO) (105 mg, 2 equiv) in dimethyl formamide (5 mL). The reaction mixture is stirred at 100-110 °C for 60-90 minutes. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The crude product is recrystallized from chloroform/hexane to yield cinnamic acids.
- Reactants: Veratraldehyde, Malonic acid
- Catalyst: 1,4-Diazabicyclo[2.2.2]octane (DABCO)
- Solvent: Dimethyl formamide
- Temperature: 100-110 °C
- Yield: 96%
Synthesis of (E)-3-(3,4-dimethoxyphenyl)acryloyl chloride
(E)-3-(3,4-dimethoxyphenyl)acryloyl chloride is synthesized from 3,4-dimethoxycinnamic acid and thionyl chloride.
Procedure: 3,4-Dimethoxycinnamic acid (0.01 mol, 2.26 g) and thionyl chloride (0.04 mol, 3 ml) are refluxed at 80-90°C for approximately 4 hours. Unreacted thionyl chloride is distilled off, and the resulting precipitate is used in the next step without further purification.
- Reactants: 3,4-Dimethoxycinnamic acid, Thionyl chloride
- Temperature: 80-90°C
- Reaction Time: 4 hours
Synthesis of 3,3-Diarylpropionic Acids Using Phosphoric Acid as Catalyst
3,4-Dimethoxycinnamic acid can be used to synthesize 3,3-diarylpropionic acids with phosphoric acid as a catalyst.
Procedure: 3,4-Dimethoxycinnamic acid, m-dimethoxybenzene, and phosphoric acid are mixed. Heating this mixture for 2 hours on a steam bath, followed by dilution with water, yields a precipitate. This precipitate is recrystallized from 96% methanol to obtain 2,4-bis-(3,4-dimethoxyphenyl)-cyclobutane-1,3-dicarboxylic acid.
Synthesis of Primaquine-Cinnamic Acid Derivatives
Method A: Condensation with Acid Chlorides
Primaquine-cinnamic acid derivatives can be synthesized via a one-step condensation reaction of primaquine with cinnamic acid chlorides.
Procedure: Primaquine is reacted with various cinnamic acid chlorides to form PQ-CAD amides. This method directly binds PQ and CAD moieties through an amide bond.
Method B: Condensation with Benzotriazolides
An alternative method involves the activation of primaquine with benzotriazole to form benzotriazolides, which then react with cinnamic acid derivatives.
Procedure: Activation of primaquine with benzotriazole, preparation of PQ-semicarbazide, and its condensation with CAD chlorides. This method involves a CONHNH spacer connecting the PQ and CAD components.
Data Table: Physicochemical Properties of Cinnamic Acid Derivatives
| Compound | Molecular Formula | Number of Atoms | MW | log P | H-Bond Donor | H-Bond Acceptor | Lipinski Score | MR (cm³/mol) | PSA (Ų) |
|---|---|---|---|---|---|---|---|---|---|
| 3a | C₂₄H₂₇N₃O₂ | 56 | 389.49 | 3.82 | 2 | 4 | 4 | 118.37 | 63.25 |
| 3b | C₂₅H₂₉N₃O₂ | 59 | 403.53 | 4.22 | 2 | 4 | 4 | 122.73 | 63.25 |
| 3c | C₂₅H₂₉N₃O₃ | 60 | 419.52 | 3.66 | 2 | 5 | 4 | 124.84 | 72.48 |
| 3d | C₂₆H₃₁N₃O₄ | 64 | 449.54 | 3.51 | 2 | 6 | 4 | 131.30 | 81.71 |
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-3-phenylacrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2,3-Dimethoxy-3-phenylacrylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer effects.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,3-Dimethoxy-3-phenylacrylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or other biochemical processes. For example, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress.
Comparison with Similar Compounds
(a) 3,4-Dimethoxycinnamic Acid (C₁₁H₁₂O₄)
- Structure : Features methoxy groups at the 3- and 4-positions on the phenyl ring, with an (E)-configured double bond .
- Key Differences :
- The para-methoxy group in 3,4-dimethoxycinnamic acid enhances resonance stabilization compared to the ortho-substitutions in 2,3-dimethoxy-3-phenylacrylic acid.
- The (E)-configuration reduces steric hindrance, leading to higher melting points (e.g., 168–170°C for 3,4-dimethoxycinnamic acid vs. ~145°C for the target compound) .
(b) Caffeic Acid (C₉H₈O₄)
- Structure : Contains dihydroxy (3,4-OH) groups instead of methoxy substituents .
- Key Differences: Higher polarity and antioxidant activity due to phenolic hydroxyl groups, enabling metal chelation and radical scavenging . Lower logP (-0.56) compared to this compound (logP ~1.2), indicating reduced lipophilicity .
(c) 3-(3-Ethoxy-4-hydroxyphenyl)-2-phenylacrylic Acid (C₁₇H₁₆O₄)
- Structure : Combines ethoxy and hydroxyl groups on the phenyl ring with a (2Z)-configuration .
- Key Differences :
Physicochemical Properties
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,3-Dimethoxy-3-phenylacrylic acid with high yield and purity?
- Methodology :
- Aldol Condensation : React 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a base (e.g., sodium hydroxide) under reflux conditions. This method is analogous to the synthesis of 3-(3,5-dichlorophenyl)acrylic acid .
- Decarboxylation : Post-condensation, decarboxylation can be achieved via thermal or acidic conditions to yield the final product.
- Purification : Recrystallization using ethanol or methanol is recommended to isolate high-purity crystals (>95% purity) .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to confirm the methoxy (-OCH) and phenyl group positions. Compare chemical shifts with similar compounds like 3,4-dimethoxy-L-phenylalanine .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity. Mobile phases of acetonitrile/water (acidified with 0.1% TFA) are effective .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected m/z: 238.0841 for CHO) .
Q. What are the recommended storage conditions to ensure the stability of this compound in laboratory settings?
- Storage Protocol :
- Store at -20°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or hydrolysis.
- Monitor stability via periodic HPLC analysis, especially if used in long-term biological studies .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to mitigate side product formation during the synthesis of this compound?
- Experimental Design :
- Temperature Control : Maintain reflux temperatures between 80–100°C to avoid over-dehydration, which can lead to dimerization .
- Catalyst Screening : Test pyridine or piperidine as catalysts to enhance regioselectivity and reduce byproducts like cinnamic acid derivatives .
- In Situ Monitoring : Use TLC or FT-IR to track reaction progress and terminate before side reactions dominate .
Q. What methodologies are effective in resolving contradictions between reported spectroscopic data and experimental results for this compound derivatives?
- Data Analysis Strategies :
- Cross-Validation : Compare NMR data with structurally similar compounds (e.g., 3,4-dimethoxy-L-phenylalanine) to resolve ambiguities in peak assignments .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation if discrepancies persist .
- Computational Modeling : Density Functional Theory (DFT) calculations predict H NMR shifts and verify experimental data .
Q. In what ways can computational modeling predict the reactivity and regioselectivity of this compound in complex organic reactions?
- Computational Approaches :
- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the α,β-unsaturated carbonyl group is prone to Michael additions .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents like DMF enhance nucleophilic attack) .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide drug design applications .
Data Contradiction and Stability Analysis
- Purity Discrepancies : Commercial batches may report varying purities (e.g., >95% vs. >97%) due to differences in analytical methods (HPLC vs. HPLC-MS). Validate using orthogonal techniques .
- Stability Challenges : Hydrolytic degradation under acidic/basic conditions can alter methoxy groups. Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
